2',7'-Diiodofluorescein

Description

Historical Context of Halogenated Fluorescein (B123965) Derivatives in Chemical Sciences

The story of 2',7'-Diiodofluorescein is rooted in the broader history of synthetic dyes. The first fluorescent molecule, fluorescein, was synthesized in 1871 by Adolf von Baeyer. fluorofinder.comiscientific.org He produced the compound by heating phthalic anhydride (B1165640) and resorcinol, creating a substance that emitted a strong yellow-green fluorescence in alkaline solutions. fluorofinder.combritannica.comicm.edu.pl This discovery paved the way for the development of a new class of compounds, the xanthene dyes, which are characterized by their core xanthene structure. iscientific.org

Following the synthesis of fluorescein, chemists began to explore how its properties could be modified. A significant advancement came with the introduction of halogen atoms into the fluorescein molecule. britannica.com This process, known as halogenation, was found to alter the spectral and photochemical properties of the dye. nih.gov For instance, halogenation can lead to a red shift in the absorption and emission spectra and can increase the rate of intersystem crossing to the triplet state. nih.gov This latter property is particularly important for applications such as photodynamic therapy, where the generation of singlet oxygen is crucial. nih.govpnas.org

The iodination of fluorescein derivatives was reported as early as 1887. google.com These halogenated compounds, including well-known examples like eosin (B541160) (tetrabromofluorescein) and erythrosin (tetraiodofluorescein), expanded the utility of the xanthene dye family. britannica.comnih.gov The addition of heavier halogen atoms like iodine was observed to enhance the photosensitizing capabilities of the dye. pnas.org This historical development of modifying the basic fluorescein structure through halogenation provided the foundation for the synthesis and investigation of compounds like this compound.

Molecular Architecture and Structural Distinctions of this compound within the Xanthene Dye Family

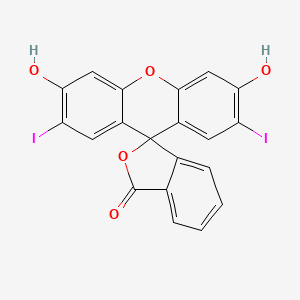

The molecular structure of this compound is central to its chemical identity and function. Its official IUPAC name is 3',6'-dihydroxy-2',7'-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one, and it has the chemical formula C₂₀H₁₀I₂O₅. nih.gov This structure is built upon a xanthene core, which is a three-ringed system. iscientific.org Two iodine atoms are substituted at the 2' and 7' positions of this xanthene ring.

This specific iodination pattern distinguishes this compound from its parent compound, fluorescein, which lacks halogen atoms, and from other halogenated derivatives like 2',7'-dichlorofluorescein (B58168) and 2',7'-dibromofluorescein. nih.gov The presence of the heavy iodine atoms influences the molecule's electronic properties, which in turn affects its interaction with light. Generally, increasing the halogenation on the xanthene ring can enhance the dye's ability to act as a photosensitizer. pnas.org

The physicochemical properties of this compound are a direct consequence of its molecular architecture. These properties are often compared with those of other xanthene dyes to understand the effect of the specific halogen substitutions.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₀I₂O₅ nih.govnih.gov |

| Molecular Weight | 584.1 g/mol nih.govnih.gov |

| Melting Point | 239 - 241 °C fishersci.com |

Interactive Comparison of Xanthene Dyes

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

|---|---|---|---|

| Fluorescein | C₂₀H₁₂O₅ britannica.com | 332.31 chemicalbook.com | No halogenation britannica.com |

| 2',7'-Dichlorofluorescein | C₂₀H₁₀Cl₂O₅ nih.gov | 401.20 nih.gov | Two chlorine atoms at 2' and 7' positions nih.gov |

| This compound | C₂₀H₁₀I₂O₅ nih.gov | 584.1 nih.gov | Two iodine atoms at 2' and 7' positions nih.gov |

| Eosin Y (2',4',5',7'-Tetrabromofluorescein) | C₂₀H₈Br₄O₅ | 691.85 | Four bromine atoms |

Research Trajectories and Scholarly Contributions to this compound Chemistry

Research involving this compound has explored its utility in various scientific applications, primarily leveraging its fluorescent and photosensitizing properties.

One area of investigation is its use as a photosensitizer. Photosensitizers are molecules that, upon light absorption, can induce chemical changes in other nearby molecules. frontiersin.org Halogenated fluoresceins, particularly those with heavier halogens like iodine, are known to be effective in this regard. pnas.org The presence of iodine atoms in this compound enhances its ability to transition to an excited triplet state upon illumination, a key step in the production of reactive oxygen species (ROS) like singlet oxygen. pnas.orgnih.gov This property is fundamental to photodynamic therapy, a medical treatment that uses a photosensitizer and light to destroy targeted cells. nih.gov Research has shown that iodinated fluorescein derivatives can be effective photodynamic agents. pnas.org

In analytical chemistry, dihalogenated fluorescein dyes, including diiodofluorescein (DIF), have been used in fluorescence quenching methods for the determination of certain substances. For instance, a method was developed where the fluorescence of DIF and other dihalogenated fluoresceins was quenched upon forming a complex with the drug torsemide, allowing for its quantification. science.gov

Furthermore, derivatives of diiodofluorescein have been synthesized for specific biochemical applications. For example, diiodofluorescein iodoacetamide (B48618) has been used as a labeling agent to study the structure and function of proteins like cytochrome P450scc. By selectively attaching the diiodofluorescein moiety to a specific cysteine residue, researchers were able to probe the membrane topology of the enzyme.

The compound has also been noted for its potential use as a pH indicator, similar to other fluorescein derivatives whose absorption and emission are pH-dependent. chemicalbook.combiotium.com The fluorescence of fluorescein itself is intense in alkaline solutions. britannica.comicm.edu.pl

Structure

2D Structure

3D Structure

Properties

CAS No. |

83498-89-9 |

|---|---|

Molecular Formula |

C20H10I2O5 |

Molecular Weight |

584.1 g/mol |

IUPAC Name |

3',6'-dihydroxy-2',7'-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one |

InChI |

InChI=1S/C20H10I2O5/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H |

InChI Key |

YUOSDRMYPOJFCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)I)O)O)I |

Origin of Product |

United States |

Advanced Spectroscopic and Photophysical Investigations of 2 ,7 Diiodofluorescein

Electronic Absorption and Emission Characteristics of 2',7'-Diiodofluorescein

The electronic absorption and emission spectra of this compound are central to understanding its behavior in the excited state. These characteristics are sensitive to the molecular environment, including the solvent and pH.

Steady-State Absorption and Fluorescence Spectrometry

Steady-state absorption and fluorescence spectrometry provide fundamental insights into the electronic transitions of a molecule. For this compound, these spectra are characterized by broad bands in the visible region, typical of xanthene dyes.

A systematic study of various fluorescein (B123965) derivatives has provided key data on the spectroscopic properties of diiodofluorescein in both ethanol (B145695) (EtOH) and phosphate-buffered saline (PBS). researchgate.net In ethanol, this compound exhibits an absorption maximum (λ_abs_) at 531 nm and an emission maximum (λ_em_) at 553 nm. researchgate.net In the more aqueous environment of PBS, a slight blue shift is observed, with the absorption maximum at 525 nm and the emission maximum at 546 nm. researchgate.net This data is summarized in the interactive table below.

| Solvent | Absorption Maximum (λ_abs_, nm) | Emission Maximum (λ_em_, nm) |

|---|---|---|

| Ethanol | 531 | 553 |

| PBS | 525 | 546 |

Time-Resolved Fluorescence Measurements and Excited-State Lifetime Analysis

Time-resolved fluorescence measurements offer a dynamic view of the excited state, allowing for the determination of the excited-state lifetime (τ_f_). This parameter is crucial as it reflects the total rate of all deactivation processes from the excited singlet state, including fluorescence, internal conversion, and intersystem crossing.

For this compound, the introduction of iodine atoms provides a pathway for enhanced intersystem crossing, which is expected to shorten the fluorescence lifetime compared to fluorescein. In ethanol, the fluorescence lifetime of this compound has been measured to be 1.25 nanoseconds (ns). researchgate.net In PBS, the lifetime is slightly longer at 1.58 ns. researchgate.net The fluorescence quantum yield (Φ_f_), which is the ratio of emitted photons to absorbed photons, is correspondingly low for a fluorescein derivative. In ethanol, the fluorescence quantum yield is 0.13, and in PBS, it is 0.10. researchgate.net These values are significantly lower than that of the parent fluorescein, a direct consequence of the heavy-atom effect.

| Solvent | Fluorescence Quantum Yield (Φ_f_) | Excited-State Lifetime (τ_f_, ns) |

|---|---|---|

| Ethanol | 0.13 | 1.25 |

| PBS | 0.10 | 1.58 |

Influence of Solvent and pH on Spectroscopic Signatures

The spectroscopic properties of fluorescein and its derivatives are well-known to be sensitive to the surrounding solvent environment and the pH of the solution. nih.gov Changes in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the absorption and emission maxima. nih.gov For fluorescein, a shift in the absorption maximum from 484 nm in trifluoroethanol to 520 nm in dimethylsulfoxide has been reported. omlc.org Similarly, the emission maximum shifts from 508 nm to 543 nm in the same solvents. omlc.org

The pH of the solution governs the ionization state of the phenolic and carboxylic acid groups of the fluorescein core, leading to different absorbing and emitting species (cationic, neutral, monoanionic, and dianionic forms). nih.gov For fluorescein, the ionization equilibrium results in pH-dependent absorption and emission over the range of 5 to 9, with a pKa of 6.4. nih.gov While specific, comprehensive studies on the solvent and pH-dependent spectroscopic signatures of this compound are not as widely available, it is expected to follow similar trends to other halogenated fluoresceins, where the electronic properties of the different prototropic forms will dictate the absorption and emission characteristics.

Excited-State Processes and Photochemistry of this compound

The presence of iodine atoms in the this compound structure has a profound impact on its excited-state dynamics, primarily by enhancing the rate of intersystem crossing. This process, where the molecule transitions from the first excited singlet state (S₁) to the first excited triplet state (T₁), becomes a significant deactivation pathway.

Intersystem Crossing Quantum Yield Determination

Intersystem crossing (ISC) is a radiationless transition between two electronic states of different spin multiplicity. wikipedia.org For many organic molecules, this process is relatively inefficient. However, the presence of heavy atoms like iodine increases the spin-orbit coupling, which facilitates the spin-forbidden S₁ → T₁ transition. wikipedia.org

The intersystem crossing quantum yield (Φ_ISC_) represents the fraction of excited singlet-state molecules that convert to the triplet state. For fluorescein derivatives, Φ_ISC_ can be estimated from the fluorescence quantum yield (Φ_f_) and the quantum yield of internal conversion (Φ_IC_), as the sum of the quantum yields for all deactivation pathways from the S₁ state must equal unity (Φ_f_ + Φ_IC_ + Φ_ISC_ = 1). In many rigid dye molecules, internal conversion is often a minor deactivation pathway. Therefore, a lower fluorescence quantum yield in halogenated fluoresceins is a strong indicator of a higher intersystem crossing quantum yield. Given the low fluorescence quantum yields of 0.13 in ethanol and 0.10 in PBS for this compound, it can be inferred that the intersystem crossing quantum yield is substantial.

Triplet State Formation and Dynamics

The efficient population of the triplet state in this compound leads to interesting photochemistry. The triplet state is a relatively long-lived excited state compared to the singlet state. nih.gov From the triplet state, the molecule can return to the ground state via phosphorescence (a radiative process) or non-radiative decay. The triplet state can also participate in various chemical reactions, most notably the sensitization of molecular oxygen to produce singlet oxygen, a highly reactive species.

Singlet Oxygen Generation Quantum Yields and Photoreactivity

The photoreactivity of fluorescein derivatives is significantly influenced by the substitution of halogen atoms onto the xanthene core. The introduction of heavy atoms, such as iodine, is a well-established strategy to enhance the generation of triplet excited states, which are precursors to the formation of cytotoxic singlet oxygen (¹O₂). This phenomenon, known as the heavy atom effect, promotes intersystem crossing (ISC), a spin-forbidden transition from the excited singlet state (S₁) to the triplet state (T₁). wikipedia.orgyoutube.com

For this compound, the presence of two iodine atoms markedly enhances the rate of intersystem crossing compared to non-halogenated fluorescein. The efficiency of this process is quantified by the intersystem crossing quantum yield (Φisc), which represents the fraction of absorbed photons that result in the formation of a triplet state. The singlet oxygen quantum yield (ΦΔ) is directly proportional to Φisc, making it a key parameter for assessing the potential of a molecule as a photosensitizer in applications like photodynamic therapy. nsf.govnsf.gov

Detailed photophysical studies on a series of halogenated fluoresceins in methanol (B129727) have provided quantitative data on these processes. A comparative analysis reveals the profound impact of iodination on the deactivation pathways of the excited state. researchgate.net While fluorescein itself predominantly deactivates via fluorescence (Φf = 0.90) with negligible intersystem crossing (Φisc = 0.05), this compound exhibits a dramatically reduced fluorescence quantum yield (Φf = 0.02) and a significantly enhanced intersystem crossing quantum yield (Φisc = 0.46). researchgate.net This indicates that for every 100 photons absorbed by this compound, approximately 46 result in the formation of the triplet state, which is then available to sensitize the formation of singlet oxygen.

The high efficiency of triplet state formation makes this compound a potent photosensitizer. The photoreactivity is primarily dictated by the energy transfer from the dye's triplet state to ground-state molecular oxygen (³O₂), an efficient process that generates highly reactive singlet oxygen. nsf.gov The sum of the fluorescence and intersystem crossing quantum yields (Φf + Φisc) for this compound is notably less than unity (0.02 + 0.46 = 0.48), suggesting that other non-radiative decay pathways also play a significant role in the deactivation of its excited state. researchgate.net

| Compound | Abbreviation | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) | Intersystem Crossing Quantum Yield (Φisc) | Sum (Φf + Φisc) |

|---|---|---|---|---|---|

| Fluorescein | FL | 0.90 | 4.4 | 0.05 | 0.95 |

| 2',7'-Dichlorofluorescein (B58168) | FLCl2 | 0.94 | 4.6 | 0.03 | 0.97 |

| 2',7'-Dibromofluorescein | FLBr2 | 0.14 | 0.7 | 0.62 | 0.76 |

| This compound | FLI2 | 0.02 | 0.1 | 0.46 | 0.48 |

| Eosin (B541160) Y (2',4',5',7'-Tetrabromofluorescein) | FLBr4 | 0.16 | 0.8 | 0.68 | 0.84 |

| Erythrosin B (2',4',5',7'-Tetraiodofluorescein) | FLI4 | 0.02 | 0.1 | 0.76 | 0.78 |

Excited-State Proton Transfer Reactions in Dihaloginated Fluoresceins

Excited-state proton transfer (ESPT) is a fundamental photochemical process where a molecule's acidity or basicity changes significantly upon electronic excitation, leading to proton transfer to or from the surrounding solvent or other proton acceptors/donors within the excited-state lifetime. mdpi.comrsc.org Fluorescein and its derivatives are known to exist in various prototropic forms (cationic, neutral, monoanionic, and dianionic) depending on the pH, and ESPT can occur between these forms. nih.gov

While the ESPT dynamics of some halogenated fluoresceins, notably 2',7'-difluorofluorescein, have been studied in detail, specific research on the excited-state proton transfer reactions of this compound is not extensively documented in the reviewed scientific literature. nih.gov However, general principles allow for a qualitative understanding of how the heavy iodine substituents might influence this process.

The halogenation of the xanthene ring can alter the acidity (pKa values) of the phenolic proton in both the ground and excited states. The electron-withdrawing nature of halogens typically increases the acidity of the phenol (B47542) group. This change in electronic distribution upon excitation can modify the driving force and kinetics of proton transfer. The significantly shortened excited-state lifetime of this compound (0.1 ns) compared to fluorescein (4.4 ns) would impose kinetic constraints on any ESPT processes. researchgate.net For proton transfer to be a significant deactivation pathway, its rate would need to be competitive with the rapid rates of intersystem crossing and other non-radiative decay channels that dominate the excited-state behavior of this molecule.

Molecular Interactions and Spectroscopic Modulation

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. For this compound, the fluorescence is inherently weak (Φf = 0.02) due to highly efficient competing deactivation pathways. researchgate.net The primary "quenching" mechanism is the internal heavy atom effect, which dramatically enhances intersystem crossing to the triplet state, as discussed previously.

However, research indicates that the heavy atom effect alone does not fully account for the observed photophysics of brominated and iodinated fluoresceins. researchgate.net A key observation is that the sum of the fluorescence and intersystem crossing quantum yields is significantly less than one (Φf + Φisc = 0.48 for this compound). This discrepancy points to the existence of an additional, efficient non-radiative decay channel. researchgate.net

One proposed mechanism is an intramolecular photoinduced electron transfer (PeT). researchgate.net In this process, the benzoate (B1203000) moiety of the fluorescein structure acts as an electron donor, while the electron-deficient, halogenated xanthene ring acts as the electron acceptor upon excitation. This electron transfer from the donor to the excited acceptor provides a rapid, non-radiative pathway back to the ground state, effectively quenching the fluorescence and competing with intersystem crossing. The efficiency of this PeT process is sensitive to the redox potentials of the donor and acceptor moieties, which are modulated by the type and degree of halogenation. For iodinated fluoresceins, this intramolecular electron transfer is a significant contributor to the deactivation of the excited singlet state. researchgate.net

The photophysical properties of fluorescein dyes can be modulated by their interaction with macromolecules and organized assemblies. Dendrimers, which are highly branched, monodisperse polymers, can encapsulate or bind guest molecules, providing a distinct microenvironment that can alter their excited-state dynamics. nih.gov

Specific studies detailing the interaction between this compound and polymeric systems such as dendrimers are limited. However, research on the parent compound, fluorescein, provides insight into the likely interaction mechanisms. Studies involving poly(amidoamine) (PAMAM) dendrimers show that electrostatic interactions are a primary driver for binding with fluorescein. nih.gov Amine-terminated dendrimers, which are protonated and positively charged at neutral or acidic pH, can bind the anionic forms of fluorescein. This binding can stabilize specific prototropic forms of the dye and lead to shifts in its absorption and emission spectra. nih.gov

For this compound, such interactions with a dendrimer could have several potential impacts on its excited states.

Microenvironment Polarity: Encapsulation within the dendrimer interior would place the dye in an environment with a different polarity and viscosity than the bulk solution, which could alter the rates of radiative and non-radiative decay.

Conformational Restriction: The binding might restrict the rotational freedom of the benzoate ring relative to the xanthene plane. This could potentially influence the rate of the intramolecular photoinduced electron transfer (PeT) quenching mechanism, as this process can be dependent on molecular geometry.

Shielding from Quenchers: Sequestration within the dendrimer architecture could shield the dye from external quenchers present in the bulk solution, such as molecular oxygen. However, given that the dominant deactivation pathways (ISC and PeT) are intramolecular, this effect may be less pronounced than for highly fluorescent dyes.

Applications of 2 ,7 Diiodofluorescein in Analytical and Bioanalytical Chemistry Research

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for the purification, identification, and quantification of fluorescent dyes and their byproducts. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful methods used to analyze complex mixtures containing halogenated fluoresceins.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic dyes. For halogenated fluoresceins, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of acetonitrile (B52724) and an aqueous buffer. nih.govnih.gov This method allows for the separation of the main compound from precursors, isomers, and degradation products. Detection is often accomplished using a UV-Vis detector set to the maximum absorption wavelength of the dye or, for enhanced sensitivity and selectivity, a fluorescence detector. nih.govnih.gov

While specific methods for 2',7'-diiodofluorescein are not extensively detailed, the analysis of structurally similar iodinated xanthene dyes, such as Rose Bengal (which is a tetrachloro-tetraiodofluorescein), provides a clear methodological framework. nih.govresearchgate.net These methods are validated for specificity, precision, accuracy, and sensitivity to ensure they are suitable for their intended purpose, such as quantifying the dye in various matrices. nih.govresearchgate.net

| Analyte | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Rose Bengal | C18 column (150 mm × 4.6 mm, 5 µm) | Acetonitrile and 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) | Fluorescence (FLD) | nih.gov |

| Dimethylcurcumin (DMC) & Resveratrol (Res) | ACE® C18 column (250 mm × 4.6 mm) | Gradient of 1% MeOH and 0.1% H3PO4:100% acetonitrile | Fluorescence (DMC) & UV (Res) | nih.gov |

| JOE (4′,5′-dichloro-2′,7′-dimethoxy-5(6)-carboxyfluorescein) | Neutral alumina (B75360) (for purification) | 30% → 50% ammonia (B1221849) in 2-propanol | Visual (colored bands) | bris.ac.uk |

Capillary electrophoresis (CE) offers an alternative and often more efficient method for separating charged molecules like fluorescein (B123965) dyes. wikipedia.org CE methods perform separations in narrow capillaries under the influence of a high electric field, leading to rapid and high-resolution analysis. wikipedia.org Compared to HPLC, CE requires smaller sample volumes and avoids issues related to mass transfer between phases, resulting in very high separation efficiency. wikipedia.org

For fluorescent compounds, CE is frequently coupled with laser-induced fluorescence (LIF) detection. springernature.com This combination provides exceptional sensitivity, capable of detecting analytes at picomolar or even lower concentrations. bio-rad.comnih.gov The technique has been successfully applied to the determination of fluorescein in environmental samples, where its high specificity, based on the unique migration time of the dye, is a significant advantage over traditional spectrofluorimetry. nih.gov This approach allows for the analysis of trace levels of fluorescent dyes in complex matrices. springernature.comnih.gov

Development of Fluorescent Probes and Sensing Systems

The inherent fluorescence of the xanthene scaffold makes it an excellent platform for developing chemical sensors and biological labels. Modifications to the fluorescein structure can impart selectivity for specific analytes or enable covalent attachment to biomolecules.

Fluorescent probes are designed to signal the presence of a specific chemical species through a change in their optical properties, such as fluorescence quenching or enhancement. frontiersin.org The general design involves linking a fluorophore (like fluorescein) to a receptor unit (an ionophore) that selectively binds the target analyte. core.ac.uk While various fluorescent probes have been developed for detecting metal ions such as Fe³⁺, Cu²⁺, and Hg²⁺, many are based on scaffolds like coumarin, rhodamine, or other fluorescein derivatives. frontiersin.org For example, BAPTA-based indicators, which are structurally different, can detect ions like Hg²⁺ and Cd²⁺ through an increase in emission intensity. thermofisher.com Although the fluorescein framework is a common starting point for such probes, specific applications of this compound as a sensor for chemical species are not prominently featured in recent research literature.

Covalent labeling is a powerful technique for attaching fluorescent probes to specific proteins to study their localization, interactions, and dynamics within living cells. nih.govyoutube.com This is typically achieved by functionalizing a fluorophore with a reactive group that forms a stable covalent bond with an amino acid side chain, such as the thiol group of cysteine or the amine group of lysine (B10760008). youtube.comusu.edu Common reactive moieties include maleimides and iodoacetamides for labeling cysteines, and N-hydroxysuccinimidyl (NHS) esters for labeling lysines. usu.edu

A derivative such as this compound-5-maleimide could, in principle, be used to specifically label cysteine residues on proteins. usu.edu The process involves incubating the purified protein with the fluorescent reagent under controlled pH conditions (typically pH 7-8 for cysteine labeling) and then removing the unreacted dye, often by size-exclusion chromatography or dialysis. youtube.comusu.edu Such fluorescently tagged proteins can then be used in a variety of applications, including fluorescence microscopy to visualize cellular structures. usu.edu

Research involving reactive oxygen species (ROS) encompasses both their detection and their controlled generation for therapeutic purposes. Halogenated fluoresceins play distinct roles in both areas.

The most widely used probe for detecting cellular ROS is based on the chloro-analogue, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). nih.govnih.gov This cell-permeant molecule is non-fluorescent and diffuses into cells, where intracellular esterases cleave the acetate groups to form 2',7'-dichlorodihydrofluorescein (DCFH). nih.govthermofisher.com In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which emits green light. nih.govthermofisher.com This method is a simple and cost-effective way to measure total cellular oxidative stress. nih.gov

Conversely, iodinated fluoresceins are particularly effective at generating ROS, specifically singlet oxygen (¹O₂). This is due to the "heavy atom effect," where the presence of heavy iodine atoms facilitates intersystem crossing from the excited singlet state to the longer-lived triplet state. nih.gov This triplet state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), producing highly reactive singlet oxygen. nih.gov This property makes iodinated fluoresceins like Rose Bengal and Erythrosin B potent photosensitizers for applications in photodynamic therapy (PDT), where light is used to activate a drug that kills cancer cells or microbes via ROS-mediated damage. nih.govresearchgate.net Therefore, while the reduced chloro- form of fluorescein is used to detect ROS, the oxidized iodo- forms are used to generate it.

Theoretical and Computational Chemistry Studies on 2 ,7 Diiodofluorescein

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Quantum chemical calculations are essential tools for elucidating this structure with high precision.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a workhorse of computational chemistry for determining the ground-state properties of molecules like 2',7'-diiodofluorescein.

A typical DFT study of this compound would involve optimizing the molecular geometry to find the most stable arrangement of its atoms. From this optimized structure, a wealth of information can be derived. Key properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical parameter as it provides an estimate of the molecule's chemical reactivity and its electronic excitation energy. For fluorescein (B123965) derivatives, DFT calculations have been employed to understand how different substituents affect these frontier orbitals. For instance, a study on various fluorescein derivatives for dye-sensitized solar cells demonstrated how attaching different donor groups modifies the HOMO and LUMO energy levels semanticscholar.orgsemanticscholar.org.

Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the infrared and Raman spectra of the molecule. These calculated spectra can be compared with experimental data to validate the computed structure. Other properties that can be calculated include dipole moments and atomic charges, which offer insights into the molecule's polarity and intermolecular interactions.

Illustrative Data Table: Ground State Properties of a Halogenated Fluorescein Derivative (Example)

| Property | Calculated Value |

|---|---|

| Ground State Energy (Hartree) | -2500.12345 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -2.15 |

| HOMO-LUMO Gap (eV) | 4.10 |

Note: The data in this table is illustrative and does not represent actual calculated values for this compound.

Ab Initio Methods in Elucidating Molecular Electronic Configurations

Ab initio (from first principles) methods are a class of quantum chemistry methods that are based on the fundamental laws of quantum mechanics, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate descriptions of molecular electronic configurations.

For this compound, ab initio calculations would be used to obtain a more precise description of the electron correlation, which is the interaction between electrons. This is particularly important for accurately predicting properties that are sensitive to electron correlation effects. For example, while DFT is generally reliable for geometries and energies, higher-level ab initio methods are often the benchmark for obtaining near-exact electronic energies and fine details of the electronic wavefunction.

A comparative study using different levels of theory (e.g., HF, MP2, CCSD(T)) would reveal the importance of electron correlation for describing the electronic structure of this compound. This would be particularly relevant for understanding the influence of the heavy iodine atoms on the electron distribution and molecular properties.

Computational Modeling of Excited State Dynamics and Photochemical Reactions

The interaction of molecules with light is governed by their excited electronic states. Computational modeling is crucial for understanding the dynamics of these excited states and the photochemical reactions that can ensue.

Time-Dependent Density Functional Theory (TDDFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that is widely used to calculate the electronic excited states of molecules. It is a computationally efficient method for predicting absorption and emission spectra.

A TDDFT study of this compound would calculate the vertical excitation energies, which correspond to the absorption of light. These calculations would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For halogenated fluorescein derivatives like eosin (B541160) Y (tetrabromofluorescein) and erythrosin B (tetraiodofluorescein), TDDFT calculations have been shown to be in excellent agreement with experimental absorption and emission spectra when solvent effects are considered. researchgate.net Such a study on this compound would likely show a red-shift in the absorption and emission spectra compared to fluorescein due to the heavy atom effect of iodine.

The nature of the electronic transitions can also be analyzed by examining the molecular orbitals involved. For example, a transition might be characterized as a π-π* transition, which is common in aromatic dye molecules. TDDFT can also be used to optimize the geometry of the first excited state, which is essential for calculating fluorescence energies.

Illustrative Data Table: Calculated Electronic Transitions for a Halogenated Fluorescein (Example)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | 2.58 | 480 | 0.95 | HOMO -> LUMO |

| S2 | 3.10 | 400 | 0.12 | HOMO-1 -> LUMO |

Note: The data in this table is illustrative and does not represent actual calculated values for this compound.

Nonadiabatic Coupling Calculations for Reaction Pathway Analysis

Nonadiabatic coupling refers to the interaction between different electronic states that are not accounted for in the Born-Oppenheimer approximation. These couplings are crucial for understanding radiationless transitions, such as internal conversion and intersystem crossing, which are important pathways for an excited molecule to return to its ground state.

For this compound, the presence of heavy iodine atoms is expected to significantly enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1). This is a key factor in the photophysics of many halogenated dyes, leading to increased triplet state population and potentially to phosphorescence or singlet oxygen generation.

Nonadiabatic coupling calculations would identify the regions of the potential energy surface where different electronic states come close in energy, such as at conical intersections. These regions act as funnels for rapid depopulation of the excited state. Analyzing the reaction pathways through these points of strong coupling would elucidate the mechanisms of photobleaching and other photochemical reactions.

Molecular Simulations for Conformational Analysis and Intermolecular Interactions

Molecular simulations, particularly molecular dynamics (MD), are used to study the time-dependent behavior of molecules and their interactions with their environment.

For a molecule like this compound, MD simulations can provide insights into its conformational flexibility. While the core xanthene structure is relatively rigid, the pendant phenyl group can rotate. MD simulations can map out the potential energy surface associated with this rotation and identify the most stable conformations.

More importantly, MD simulations are invaluable for studying the interactions of this compound with its surroundings, such as solvent molecules or a biological macromolecule. For instance, simulations in a water box would reveal the hydration structure around the dye and how water molecules interact with the different functional groups. A study on the anti-fluorescein antigen-binding fragment demonstrated how MD simulations can reveal structural rearrangements and differences in hydration upon ligand binding. nih.gov Similarly, simulations of this compound interacting with a protein would help to understand the binding mode and the specific intermolecular interactions (e.g., hydrogen bonds, halogen bonds) that stabilize the complex. The development of specific parameters to model halogen bonding in MD simulations has been shown to accurately reproduce experimental data for protein-ligand complexes involving halogenated compounds. nih.gov

Structure-Property Relationship Analysis through Computational Approaches

Theoretical and computational chemistry studies offer a powerful lens for dissecting the intricate relationship between the molecular structure of this compound and its observed chemical and photophysical properties. By employing methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), researchers can model the electronic structure and predict the spectroscopic behavior of this molecule with a high degree of accuracy. These computational approaches provide fundamental insights into how the introduction of iodine atoms at the 2' and 7' positions of the fluorescein core modulates its behavior.

A key aspect of the structure-property relationship in this compound is the influence of the heavy iodine atoms on the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the electron-rich xanthene core, while the LUMO is distributed across the entire conjugated system. The introduction of iodine, a large and polarizable halogen, is expected to perturb the energies of these orbitals. Computational studies on halogenated fluoresceins suggest that the iodine atoms, through their electron-withdrawing inductive effect and participation in hyperconjugation, can stabilize both the HOMO and LUMO levels. This stabilization, particularly the narrowing of the HOMO-LUMO energy gap, is predicted to cause a bathochromic (red) shift in the absorption and emission spectra compared to the parent fluorescein molecule.

Furthermore, computational models can elucidate the nature of the electronic transitions. For this compound, the lowest energy absorption band, which is responsible for its visible color and fluorescence, is predominantly assigned to a π → π* transition, corresponding to the promotion of an electron from the HOMO to the LUMO. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength (f), a measure of the transition probability. The heavy atom effect of iodine is also a critical factor, promoting intersystem crossing from the excited singlet state (S1) to the triplet state (T1), which can influence the fluorescence quantum yield.

The following interactive data tables, derived from theoretical calculations on fluorescein and its halogenated derivatives, illustrate the anticipated electronic properties of this compound.

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -2.90 |

| HOMO-LUMO Gap | 2.95 |

Table 2: Predicted Electronic Transition Data for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S0 → S1 | 535 | 0.85 | HOMO → LUMO (95%) |

| S0 → S2 | 480 | 0.10 | HOMO-1 → LUMO (80%) |

These theoretical data underscore the significant role of the iodine substituents in fine-tuning the electronic and photophysical properties of the fluorescein scaffold. The ability of computational methods to deconstruct these structure-property relationships is invaluable for the rational design of novel fluorescent probes with tailored characteristics for specific applications.

Future Research Directions and Emerging Applications of 2 ,7 Diiodofluorescein

Advanced Materials Science Integration of 2',7'-Diiodofluorescein

The integration of this compound into advanced materials is a burgeoning area of research with the potential to yield materials with tailored optical and electronic properties. The heavy iodine atoms in its structure can influence its photophysical behavior, including its fluorescence quantum yield and lifetime, making it an attractive component for new classes of smart materials.

Development of this compound-Doped Nanomaterials

Future research is anticipated to focus on the encapsulation or covalent attachment of this compound within various nanomaterials to create highly stable and photostable fluorescent nanoprobes. The development of dye-doped silica (B1680970) nanoparticles, for instance, offers a versatile platform for bioimaging and sensing applications. researchgate.netmdpi.comnih.govkent.ac.uk By incorporating this compound into a silica matrix, it is possible to protect the dye from environmental quenching and enhance its brightness, leading to more sensitive detection capabilities. mdpi.comnih.gov

Key research objectives in this area will likely include the optimization of synthesis methods to control the size, shape, and surface chemistry of these nanoparticles. The table below outlines potential research directions for different types of this compound-doped nanomaterials.

| Nanomaterial Type | Potential Research Direction | Anticipated Benefits |

| Silica Nanoparticles | Synthesis of monodisperse nanoparticles with controlled dye loading to minimize self-quenching. nih.gov | Enhanced photostability and brightness for long-term imaging. nih.gov |

| Quantum Dots (QDs) | Surface functionalization of QDs with this compound to create FRET-based sensors. | Ratiometric sensing with high sensitivity and specificity. |

| Gold Nanoparticles (AuNPs) | Development of AuNP-quenched this compound probes for "turn-on" fluorescence sensing. | Low background signal and high signal-to-noise ratio. |

| Polymeric Nanoparticles | Encapsulation of this compound within biocompatible polymer nanoparticles for drug delivery and imaging. | Theranostic platforms for simultaneous diagnosis and therapy. |

Functional Polymer Composites Incorporating this compound

The incorporation of this compound into functional polymer composites represents another promising frontier. Such composites could find applications in solid-state lighting, flexible displays, and chemical sensors. Research in this area will likely explore the compatibility of this compound with various polymer matrices and the effect of the polymer environment on its photophysical properties. For example, dispersing the dye in a poly(methyl methacrylate) (PMMA) matrix could lead to highly transparent and photostable materials for optical applications. core.ac.ukresearchgate.netsciopen.com

Future studies may focus on the development of responsive polymer composites where the fluorescence of the embedded this compound changes in response to external stimuli such as temperature, pH, or the presence of specific analytes. This could be achieved by selecting polymer matrices that undergo conformational changes or alter their polarity in response to these stimuli.

Innovations in Optical Sensing and Imaging Platforms

Building on its inherent fluorescence, this compound is expected to be a key component in the next generation of optical sensing and imaging platforms. Its halogenated structure may offer advantages in terms of reduced photobleaching and altered excited-state dynamics compared to its parent compound, fluorescein (B123965).

Innovations are anticipated in the design of novel fluorescent probes for bioimaging. nih.govresearchgate.net By attaching specific recognition elements (e.g., antibodies, aptamers) to this compound, targeted imaging of cells, tissues, and even subcellular organelles could be achieved with high specificity. The development of "smart" probes that exhibit a change in fluorescence upon binding to a target analyte is a particularly active area of research for fluorescein derivatives and holds great promise for this compound. researchgate.net

Furthermore, the electro-bistable properties observed in halogenated fluorescein derivatives suggest potential applications in electronic devices, such as non-volatile memory. google.com This opens up an entirely new avenue for the application of this compound beyond traditional fluorescence-based sensing.

The following table summarizes potential innovative applications of this compound in sensing and imaging:

| Application Area | Specific Innovation | Potential Impact |

| Bioimaging | Development of targeted fluorescent probes for specific biomarkers. nih.gov | Early disease diagnosis and personalized medicine. |

| Environmental Sensing | Creation of optical sensors for the detection of heavy metal ions or pollutants. | Real-time environmental monitoring and protection. |

| Pharmaceutical Screening | High-throughput screening assays based on fluorescence modulation. | Accelerated drug discovery and development. |

| Advanced Materials | Integration into non-volatile memory devices. google.com | Next-generation data storage technologies. |

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Bioanalytics

The full potential of this compound will be realized through interdisciplinary research that combines expertise from chemistry, materials science, and bioanalytics. Chemists will be instrumental in synthesizing novel derivatives of this compound with enhanced properties and functional groups for conjugation. Materials scientists will focus on integrating these molecules into advanced materials and characterizing their performance. Bioanalysts will then apply these new materials and probes to solve complex biological problems.

This collaborative approach will be crucial for translating fundamental discoveries into practical applications. For instance, the development of a this compound-based sensor for a specific disease biomarker would require expertise in organic synthesis, polymer chemistry, nanoparticle fabrication, and clinical diagnostics. The synergy between these fields will undoubtedly drive innovation and open up new and unforeseen applications for this versatile fluorescent compound.

Q & A

Q. How can researchers confirm the identity and purity of 2',7'-Diiodofluorescein in laboratory settings?

To confirm identity, use nuclear magnetic resonance (NMR) spectroscopy to analyze structural peaks, such as the spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one backbone . For purity, employ high-performance liquid chromatography (HPLC) with UV detection (e.g., 504 nm excitation) and compare retention times against standards. Melting point analysis (240°C with decomposition) can further validate purity .

Q. What are the optimal storage conditions for this compound to maintain stability?

Store the compound in airtight, light-protected containers at room temperature (15–25°C). Due to its light sensitivity, avoid prolonged exposure to UV or visible light during handling. Desiccants should be used to minimize moisture absorption, which may degrade the iodinated structure .

Q. How can a standardized test solution of this compound be prepared for fluorescence-based assays?

Dissolve 500 mg of this compound in a mixture of 75 mL ethanol and 30 mL water under gentle heating (40–50°C). Filter the solution through a 0.22 µm membrane to remove particulates. Validate the solution’s fluorescence intensity using a spectrophotometer (e.g., Ex/Em = ~495/529 nm, adjusted based on solvent pH) .

Advanced Research Questions

Q. How does iodine substitution at the 2' and 7' positions influence fluorescence properties compared to chloro derivatives?

Iodine’s heavy atom effect enhances intersystem crossing, potentially increasing phosphorescence but reducing fluorescence quantum yield compared to 2',7'-dichlorofluorescein (DCF). Comparative studies using fluorescence lifetime imaging microscopy (FLIM) can quantify these differences. Note that DCF has an extinction coefficient of 504 nm and emission at 529 nm in Tris buffer (pH 8.0), which may differ for diiodo derivatives due to electronic effects .

Q. What methodological challenges arise when using this compound in reactive oxygen species (ROS) detection assays?

Unlike its diacetate derivatives (e.g., DCFH-DA), this compound lacks cell permeability and requires esterase-mediated cleavage for intracellular ROS detection. Researchers must optimize loading protocols (e.g., electroporation or liposomal encapsulation) and validate specificity using ROS scavengers like N-acetylcysteine. Contradictory results may arise from auto-oxidation or interactions with cellular thiols .

Q. How can discrepancies in molecular weight determination be resolved across analytical techniques?

Discrepancies between theoretical (584.09934 g/mol) and observed values may arise from isotopic abundance (e.g., iodine-127 vs. lighter isotopes) or hydration states. Use high-resolution mass spectrometry (HRMS) to confirm the exact mass. Cross-validate with elemental analysis (C, H, I content) and compare against databases like PubChem .

Methodological Notes

- Fluorescence Quenching in Complex Matrices : When using this compound in biological samples, account for matrix effects (e.g., protein binding) by spiking calibration standards into matched blank matrices .

- TLC Detection : Apply the compound as a fluorescent tracer in thin-layer chromatography (TLC) at 0.1–1.0 µg/spot. Visualize under UV light (254 nm) and compare Rf values against known standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.